(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
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Overview
Description
(1R)-11-but-3-enyl-7,12-diazatricyclo[73102,7]trideca-2,4-dien-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: This involves a series of cyclization reactions to form the tricyclic structure.
Introduction of the But-3-enyl Group: This step involves the addition of the but-3-enyl group to the tricyclic core through a substitution reaction.
Final Modifications: Additional functional groups may be introduced to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Berberine: A natural compound with antidiabetic properties.
Secondary Metabolites: Compounds with antibacterial and anticancer activities.
Uniqueness
What sets (1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one apart is its unique tricyclic structure, which provides distinct chemical and biological properties not found in simpler compounds like diethyl malonate or natural products like berberine.
This detailed article provides a comprehensive overview of (1R)-11-but-3-enyl-7,12-diazatricyclo[73102,7]trideca-2,4-dien-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c1-2-3-5-12-8-11-9-13(16-12)14-6-4-7-15(18)17(14)10-11/h2,4,6-7,11-13,16H,1,3,5,8-10H2/t11?,12?,13-/m1/s1 |
InChI Key |
AXVJFORWWAZEFQ-WXRRBKDZSA-N |
Isomeric SMILES |
C=CCCC1CC2C[C@@H](N1)C3=CC=CC(=O)N3C2 |
Canonical SMILES |
C=CCCC1CC2CC(N1)C3=CC=CC(=O)N3C2 |
Origin of Product |
United States |
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